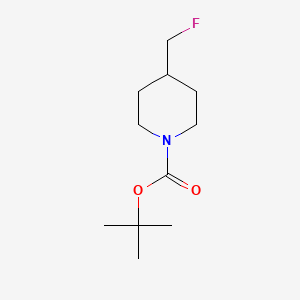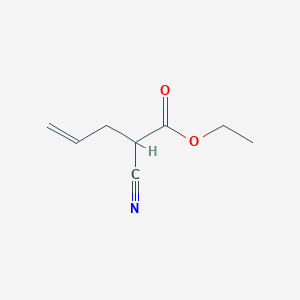
1-N-Boc-4-fluoromethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Boc-4-fluoromethylpiperidine (1-N-Boc-4-FMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated piperidine derivative with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. 1-N-Boc-4-FMP has been used in the synthesis of a range of compounds, including peptides, amino acids, and nucleosides. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Dynamic Kinetic Resolution in Medicinal Chemistry
1-N-Boc-4-fluoromethylpiperidine has been utilized in dynamic kinetic resolution processes. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one resulted in a single cis enantiomer with high diastereo- and enantioselectivity, making it a valuable building block in medicinal chemistry (LePaih et al., 2021).
Synthesis of Fluorinated Azaheterocycles
Efficient synthesis methods for fluorinated azaheterocycles using 1-N-Boc-4-fluoromethylpiperidine have been developed. These compounds are essential as bifunctional building blocks in the creation of fluorinated pharmaceutical compounds (Verniest et al., 2010).
Building Blocks for Biological Activity
Orthogonally N-protected 3,4-aziridinopiperidine, closely related to 1-N-Boc-4-fluoromethylpiperidine, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity (Schramm et al., 2009).
Enantioselective Synthesis in Medicinal Chemistry
The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, another highly prized building block for medicinal chemistry. This synthesis employed an enantioselective fluorination methodology, important for obtaining enantiopure materials (Shaw et al., 2013).
Electrochromic Thin Films
In materials science, specifically in the preparation of electrochromic thin films, tert-butyloxycarbonyl (boc) groups, as found in 1-N-Boc-4-fluoromethylpiperidine, have been used. These films are crucial in electrochromic devices, providing fast switching and high contrast (Maier & Tieke, 2012).
Anion Binding in Aqueous Solutions
Research in the field of anion binding in aqueous solutions has involved ammonium boranes with tert-butyloxycarbonyl groups, similar to those in 1-N-Boc-4-fluoromethylpiperidine, demonstrating the compound's potential in creating selective receptors for ions like fluoride and cyanide (Hudnall & Gabbaï, 2007).
Propiedades
IUPAC Name |
tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONZPZEVAZHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)
![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)


![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)



![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)